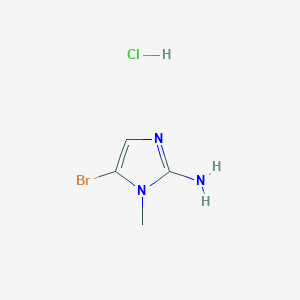![molecular formula C11H12N2O2 B2887239 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid CAS No. 1280572-62-4](/img/structure/B2887239.png)
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 .
Synthesis Analysis
The synthesis of this compound involves several steps. First, 2,5-dioxopyrrolidine and 4-aminobenzoic acid are dissolved in a suitable solvent. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is then added to the reaction mixture and stirred for several hours at room temperature. The intermediate formed is isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product, 4- (2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is then isolated and purified by column chromatography.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h2-6,12-13H,1,7H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antibacterial and Antitubercular Agents
- Synthesis for Antimicrobial Activity : A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs were synthesized and evaluated for in vitro antibacterial activity against various bacteria. Some compounds demonstrated significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Inhibition of D-Amino Acid Oxidase
- Role in Enzyme Inhibition : Research has shown that certain aromatic acids, including heterocyclic acids with aromatic properties like derivatives of furan and pyrrole, inhibit D-amino acid oxidase. This suggests potential applications in understanding enzyme interactions (Klein, 1953).
Structural Studies and Chemical Properties
- Molecular Structure Analysis : A compound derived from the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid was studied, showcasing the compound's thermal stability and suggesting applications in material science (Fazil, Ravindran, Devi, & Bijili, 2012).
Fluorescent Sensor for Primary Amine Detection
- Detection of Amines : Pyrrole-substituted benzoic acid showed promise as a fluorescent sensor for primary amine detection, indicating potential for applications in chemical sensing technologies (Han et al., 2013).
Applications in Solar Cell Technology
- Solar Cell Interface Engineering : A study on a molecule similar in structure showed its potential in engineering the interface in perovskite solar cells due to its anchoring groups and photophysical properties (Zhang & Wang, 2018).
Supramolecular Chemistry
- Chiral Molecular Assembly : Research on a related benzoic acid derivative revealed its ability to form supramolecular chiral hydrogen-bonded chains, highlighting its use in the study of molecular self-assembly (Weckesser et al., 2001).
Biosynthesis and Natural Product Production
- Microbial Biosynthesis : Studies have been conducted on the biosynthesis of similar compounds, like 3-amino-benzoic acid, which is crucial for producing various natural products with biological activities (Kang, Shen, & Bai, 2012).
Polymer Technology
- Polyaniline Doping : Benzoic acid derivatives have been used as dopants in polyaniline, impacting its conductive properties, which could be relevant for electronic materials (Amarnath & Palaniappan, 2005).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with neuromodulators in the brain .
Mode of Action
It is suggested that it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to regulate the level of the neuromodulator d-serine in the brain and contribute to dopamine synthesis .
Result of Action
Related compounds have been shown to have high activity towards d-dopa and contribute to dopamine synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRLINOMGTASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)
![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)
![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)



![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)


![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)
